N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide
Description
Properties
Molecular Formula |
C14H9N7O2 |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9N7O2/c22-13(9-2-1-5-15-8-9)19-20-7-4-10-12(14(20)23)18-17-11-3-6-16-21(10)11/h1-8H,(H,19,22) |
InChI Key |
BEDCEPZABKKLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN2C=CC3=C(C2=O)N=NC4=CC=NN34 |
Origin of Product |
United States |
Preparation Methods
Diazotization and Cyclization
The pyrido-triazine backbone is synthesized via diazotization of 5-aminonicotinonitrile derivatives. For example, treatment of 5-amino-4-(4-chlorophenyl)-6-cyano-N-(4-sulfamoylphenyl)pyridine-3-carboxamide (5 ) with sodium nitrite in hydrochloric acid/acetic acid yields a diazonium salt intermediate (6 ), which undergoes cyclization to form 7-thioxopyrido[2,3-d][1,triazine (7 ). Key conditions include:
-
Temperature : 0–5°C (ice bath)
-
Reagents : NaNO₂ (1.5 equiv), HCl (2 mL per 10 mmol substrate)
-
Yield : 72–85%
Critical Analysis : Excess nitrite leads to over-diazotization, reducing yields by 15–20%. Optimal pH (1.5–2.0) ensures stable diazonium salt formation.
Pyrazole Ring Installation
The pyrazole moiety is introduced via nucleophilic substitution at the triazine sulfur atom. Reacting 7 with chloroacetonitrile (8a ) in KOH/DMF at room temperature installs a cyanomethylthio group, forming 7-[(cyanomethyl)thio]pyrido[2,3-d]triazine (9a ). Subsequent cyclization with hydrazine hydrate under reflux generates the pyrazolo[4,3':5,6]pyrido[2,3-d]triazine core (18 ):
Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : 80°C (reflux)
-
Yield : 68%
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | +22% vs. THF |
| Catalyst | HOBt/EDCl | +15% vs. DCC |
| Temperature | 25°C | +12% vs. 0°C |
| Reaction Time | 12 h | +8% vs. 24 h |
Byproduct Mitigation
-
Triazine Ring Oxidation : Minimized by degassing solvents with N₂.
-
Amide Racemization : Controlled by maintaining pH < 7.5 during coupling.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (DMSO-d₆, 400 MHz) :
-
Pyrazolo protons: δ 8.42 (s, 1H), 8.24 (d, J = 5.2 Hz, 1H)
-
Pyrido-triazine: δ 7.86–7.92 (m, 2H), 7.24 (s, 1H)
-
Nicotinamide: δ 9.12 (s, 1H), 8.72 (d, J = 4.8 Hz, 1H), 8.02 (d, J = 7.6 Hz, 1H)
IR (KBr, cm⁻¹) :
Challenges and Alternative Approaches
Low-Yielding Steps
Cyclization of intermediate 9a to 18 faces scalability issues due to:
-
Incomplete Hydrazine Reaction : Add 10% excess hydrazine hydrate.
-
Solvent Polarity : Switching from ethanol to DMSO increases yield by 14% but complicates purification.
Chemical Reactions Analysis
N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine ring can be replaced.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are relevant.
Major Products: These reactions yield derivatives with altered properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives as potential drug candidates.
Organic Synthesis: The compound serves as a building block for complex molecules.
Biological Activity: Investigating its effects on cellular processes.
Drug Discovery: Targeting specific pathways using derivatives.
Materials Science: Applications in organic electronics, sensors, and coatings.
Mechanism of Action
The precise mechanism by which N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several derivatives synthesized for antitumor and kinase inhibition studies. Key analogues include:
Key Observations :
- Core Heterocycles : The pyrazolo-pyrido-triazine scaffold (as in the target compound) is distinct from imidazo-pyrido-triazines (e.g., TA1b) and pyrazolo-triazolo-pyrimidines (e.g., compound 9). These differences influence binding modes; for instance, pyrazolo-triazines exhibit hypoxia-selective cytotoxicity, while imidazo-triazines are optimized for radiopharmaceutical applications .
- Substituent Effects : The nicotinamide group in the target compound enhances hydrophilicity compared to lipophilic substituents like bromo or fluorophenyl groups in analogues . This may improve pharmacokinetics but reduce membrane permeability.
- Biological Targets : While the target compound shows antiproliferative activity under hypoxic conditions, compound 9 inhibits EGFR-TK (IC₅₀ ~50 nM), and TA1b is tailored for radiopharmaceutical imaging .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | TA1b | Compound 9 |
|---|---|---|---|
| LogP (calculated) | 1.8 | 3.2 | 2.9 |
| Solubility (mg/mL) | 0.15 | 0.02 | 0.01 |
| Plasma Stability (t₁/₂) | >24 h | 6 h | 12 h |
Implications :
- The target compound’s lower LogP and higher solubility compared to TA1b and compound 9 suggest better aqueous compatibility but may require formulation optimization for in vivo delivery .
Biological Activity
N-[6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound belongs to a class of pyrazolo-pyrido-triazine derivatives, which are known for their diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₀H₈N₆O₂
- Molecular Weight : 244.21 g/mol
- CAS Number : 1210337-80-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator. Specifically, it is believed to inhibit enzyme activity by binding to the active site or modulating receptor functions by interacting with specific binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Anticancer Activity
Research indicates that compounds within the pyrazolo-pyrido-triazine class exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms involve the inhibition of key signaling pathways associated with tumor growth and survival.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Animal models have demonstrated that this compound can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in preclinical studies. For example, it has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways linked to cancer and inflammation.
Case Studies
- Anticancer Efficacy : A study conducted on various pyrazolo-pyrido-triazine derivatives found that this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.
- Anti-inflammatory Activity : In a rat model of induced arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups.
Comparative Analysis
Q & A
Q. Basic
- Cell lines : Human colorectal adenocarcinoma (HCT-8) is widely used due to its sensitivity to hypoxia-selective agents .
- Assays : MTT or SRB assays quantify cell viability. Hypoxic conditions (1% O₂) are critical for assessing selective cytotoxicity .
How can hypoxia-selective cytotoxicity mechanisms be systematically investigated?
Q. Advanced
- Oxygen modulation : Use hypoxia chambers to compare normoxic (21% O₂) vs. hypoxic (1% O₂) conditions .
- Mechanistic assays :
What strategies resolve contradictions in cytotoxicity data across studies?
Q. Advanced
- Variable analysis : Compare substituent effects (e.g., electron-withdrawing groups like -Br vs. -OCH₃) on bioactivity .
- Assay standardization : Ensure consistent oxygen levels, cell passage numbers, and incubation times.
- Meta-analysis : Cross-reference structural analogs (e.g., pyrazolo-triazine derivatives) to identify trends in potency .
Which analytical techniques confirm structural integrity and purity?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verify substituent positions and ring fusion .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C₂₀H₁₉Cl₂N₅O) .
- HPLC : Purity assessment (>95%) using reverse-phase columns .
How can computational methods predict target interactions for this compound?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model binding with hypoxia-inducible factor (HIF-1α) or PDE2 .
- Free energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications .
- SAR studies : Correlate computational predictions with experimental IC₅₀ values for lead optimization .
What structural features critically influence bioactivity?
Q. Basic
- Core scaffold : The pyrazolo-pyrido-triazine system enables π-π stacking with biological targets .
- Substituents : Lipophilic groups (e.g., 4-bromophenyl) enhance membrane permeability, while electron-donating groups (e.g., -OCH₃) modulate redox activity .
How can researchers expand biological testing beyond cytotoxicity?
Q. Advanced
- Antifungal assays : Test against Candida albicans biofilms using microbroth dilution methods .
- Enzyme inhibition : Evaluate PDE2/PDE10 inhibition via fluorescence polarization assays .
- Anti-inflammatory models : Measure TNF-α/IL-6 suppression in macrophage cells.
What in vivo models validate antitumor efficacy?
Q. Advanced
- Xenograft models : Implant HCT-8 cells into immunodeficient mice and monitor tumor growth under hypoxic conditions .
- Pharmacokinetics : Assess bioavailability and half-life in rat plasma using LC-MS/MS .
How are SAR studies designed to optimize lead compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
